molecular formula C19H22O6 B1255907 Cajucarinolide

Cajucarinolide

Cat. No.: B1255907
M. Wt: 346.4 g/mol
InChI Key: KDHLKFOOPWLPCD-IGULFBTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the spiro structure: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl and oxo groups are introduced through selective oxidation and reduction reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the oxo group results in a secondary alcohol.

Scientific Research Applications

The compound (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific mechanical and optical properties.

    Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,5’R,7R,8R,8aS)-5’-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3’-oxolane]-2,2’-dione lies in its specific spiro structure and the presence of both hydroxyl and oxo functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione

InChI

InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3/t10-,12+,14+,15-,16?,19-/m1/s1

InChI Key

KDHLKFOOPWLPCD-IGULFBTESA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C

Canonical SMILES

CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C

Synonyms

cajucarinolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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